2-Methyl-4-nitroaniline-d3
Description
Systematic Nomenclature and Isotopic Labeling Conventions
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for isotopically labeled compounds, incorporating specific deuterium designation protocols. The compound is officially designated as 4-nitro-2-(trideuteriomethyl)aniline according to International Union of Pure and Applied Chemistry nomenclature standards. This naming convention explicitly identifies the position of deuterium incorporation through the trideuteriomethyl descriptor, indicating that all three hydrogen atoms in the methyl group have been replaced with deuterium isotopes.
The compound is assigned Chemical Abstracts Service registry number 1246815-44-0, distinguishing it from its non-deuterated counterpart which bears Chemical Abstracts Service number 99-52-5. Alternative systematic names documented in chemical databases include 2-Methyl-4-nitro-benzenamine-d3, 4-Nitro-o-toluidine-d3, and 1-Amino-2-methyl-4-nitrobenzene-d3. The deuterium labeling is conventionally denoted by the suffix "-d3" indicating the incorporation of three deuterium atoms, following standard isotopic labeling nomenclature.
According to International Union of Pure and Applied Chemistry recommendations for hydrogen isotopes, deuterium may be represented by either the symbol D or ²H, though ²H is preferred in formal nomenclature. The isotopic composition is further specified through the InChI notation: InChI=1S/C7H8N2O2/c1-5-4-6(9(10)11)2-3-7(5)8/h2-4H,8H2,1H3/i1D3, where the "/i1D3" component explicitly indicates the deuterium substitution pattern.
Molecular Formula and Isotopic Composition Analysis
The molecular formula of this compound is C₇H₅D₃N₂O₂, reflecting the replacement of three hydrogen atoms with deuterium in the methyl substituent. This isotopic modification results in a molecular weight of 155.17 grams per mole, representing an increase of approximately 3.02 atomic mass units compared to the non-deuterated compound. The precise molecular weight determination is critical for mass spectrometric applications where the compound serves as an internal standard.
Isotopic purity analysis of commercial preparations demonstrates exceptional deuterium incorporation efficiency, with typical specifications indicating greater than 95% isotopic purity. Detailed mass distribution analysis reveals the following isotopic composition: d0 = 0.06%, d1 = 0.01%, d2 = 0.55%, d3 = 99.37%, indicating that 99.37% of molecules contain the desired three deuterium atoms. This high level of isotopic enrichment is essential for analytical applications requiring precise isotopic differentiation.
| Parameter | This compound | Non-deuterated Analog |
|---|---|---|
| Molecular Formula | C₇H₅D₃N₂O₂ | C₇H₈N₂O₂ |
| Molecular Weight | 155.17 g/mol | 152.15 g/mol |
| Chemical Abstracts Service Number | 1246815-44-0 | 99-52-5 |
| Isotopic Enrichment | >99% (d3) | Natural abundance |
| Melting Point | Not specified | 129-133°C |
The deuterium atoms occupy specific positions within the molecular structure, exclusively located in the methyl group attached to the aromatic ring. This selective labeling pattern ensures that the deuterium isotopes do not interfere with the electronic properties of the aromatic system or the functional groups, maintaining chemical reactivity patterns similar to the parent compound while providing distinct mass spectrometric characteristics.
Comparative Structural Analysis with Non-Deuterated Analog (2-Methyl-4-nitroaniline)
The structural comparison between this compound and its non-deuterated analog 2-methyl-4-nitroaniline reveals fundamental similarities in molecular architecture with specific isotopic modifications. Both compounds share identical connectivity patterns, featuring a benzene ring substituted with an amino group at position 1, a methyl group at position 2, and a nitro group at position 4. The non-deuterated analog, bearing Chemical Abstracts Service number 99-52-5, serves as the structural template from which the deuterated version is derived.
The non-deuterated compound exhibits a molecular formula of C₇H₈N₂O₂ with a molecular weight of 152.15 grams per mole. Physical characterization reveals yellow to brown crystalline appearance with a melting point range of 129-133°C. The compound demonstrates solubility characteristics typical of substituted anilines, with reported solubility in organic solvents and limited aqueous solubility.
Spectroscopic analysis highlights the primary differences between the isotopologues, particularly in nuclear magnetic resonance and infrared spectroscopy. The deuterium substitution in the methyl group significantly alters the ¹H nuclear magnetic resonance spectrum, eliminating the characteristic methyl proton signals while maintaining aromatic proton patterns. Infrared spectroscopy reveals shifts in carbon-deuterium stretching frequencies compared to carbon-hydrogen bonds, providing diagnostic information for compound identification.
| Structural Feature | This compound | 2-Methyl-4-nitroaniline |
|---|---|---|
| Ring Substitution Pattern | 1-amino, 2-methyl, 4-nitro | 1-amino, 2-methyl, 4-nitro |
| Methyl Group Composition | CD₃ | CH₃ |
| Aromatic Hydrogen Count | 3 | 3 |
| Total Hydrogen/Deuterium Count | 5H + 3D | 8H |
| Molecular Symmetry | Identical | Identical |
| Electronic Structure | Essentially identical | Essentially identical |
The electronic structure and chemical reactivity patterns remain essentially unchanged between the isotopologues, as deuterium substitution in the methyl position does not significantly alter the electron distribution within the aromatic system. However, kinetic isotope effects may be observed in reactions involving the methyl group, where carbon-deuterium bonds exhibit slightly different reaction rates compared to carbon-hydrogen bonds due to the mass difference between hydrogen and deuterium. This property is particularly relevant in mechanistic studies and metabolic research where the deuterated compound serves as a tracer molecule.
Properties
CAS No. |
1246815-44-0 |
|---|---|
Molecular Formula |
C7H8N2O2 |
Molecular Weight |
155.171 |
IUPAC Name |
4-nitro-2-(trideuteriomethyl)aniline |
InChI |
InChI=1S/C7H8N2O2/c1-5-4-6(9(10)11)2-3-7(5)8/h2-4H,8H2,1H3/i1D3 |
InChI Key |
XTTIQGSLJBWVIV-FIBGUPNXSA-N |
SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])N |
Synonyms |
2-Methyl-4-nitro-benzenamine-d3; 4-Nitro-o-toluidine-d3; 1-Amino-2-methyl-4-nitrobenzene-d3; 2-Amino-1-methyl-5-nitrobenzene-d3; 2-Amino-5-nitrotoluene-d3; 2-Methyl-4-nitrobenzenamine-d3; 2-Methyl-4-nitrophenylamine-d3; Fast Red RL Base-d3; |
Origin of Product |
United States |
Preparation Methods
Standard Synthesis from o-Toluidine
The non-deuterated form of 2-methyl-4-nitroaniline is typically synthesized via a three-step sequence starting from o-toluidine (2-methylaniline). The process involves:
-
Acetylation : Protection of the amine group using acetic anhydride in glacial acetic acid at 140°C for 4.2 hours.
-
Nitration : Introduction of a nitro group at the para position using concentrated nitric acid at controlled temperatures (10–30°C).
-
Hydrolysis : Cleavage of the acetyl group under acidic conditions (e.g., concentrated HCl) followed by pH adjustment to isolate the product.
Key parameters from exemplary protocols include:
| Step | Reagents | Temperature | Time | Yield | Purity |
|---|---|---|---|---|---|
| Acetylation | Acetic anhydride, AcOH | 140°C | 4.2 h | 55.9% | 99% |
| Nitration | HNO₃ (65%) | 10–30°C | 5 h | 78.9% | 97% |
| Hydrolysis | HCl (35%), NaOH | 90°C | 3 h | 88.2% | 99% |
Deuterium Incorporation Strategies for 2-Methyl-4-nitroaniline-d3
Deuterated Starting Material Synthesis
The synthesis of this compound requires deuterium substitution at the methyl group of o-toluidine. Patent US8748666B2 provides a foundational method for generating deuterated methyl groups via:
-
Deuterium Exchange with Nitromethane-d₃ :
-
Synthesis of o-Toluidine-d₃ :
Adaptation of Standard Synthesis for Deuterated Analogues
Using o-toluidine-d₃ as the starting material, the acetylation-nitration-hydrolysis sequence is replicated under conditions identical to non-deuterated protocols. Critical considerations include:
-
Isotopic Purity : Ensuring minimal proton-deuterium exchange during acidic/basic steps by controlling reaction pH and temperature.
-
Yield Optimization : Deuterated intermediates may exhibit altered reactivity; for example, nitration of acetylated o-toluidine-d₃ requires prolonged reaction times (6–8 hours) to achieve >90% conversion.
Analytical Validation and Characterization
Spectroscopic Confirmation
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-4-nitroaniline-d3 undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reductants such as iron and hydrochloric acid.
Substitution: The amino group can participate in electrophilic substitution reactions, such as acylation and alkylation, to form derivatives with different functional groups.
Oxidation: The methyl group can be oxidized to a carboxylic acid group under strong oxidative conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or iron with hydrochloric acid.
Substitution: Acyl chlorides or alkyl halides in the presence of a base.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Reduction: 2-Methyl-4-phenylenediamine.
Substitution: Various acylated or alkylated derivatives.
Oxidation: 2-Methyl-4-nitrobenzoic acid.
Scientific Research Applications
Toxicology and Environmental Impact
Research has indicated that 2-methyl-4-nitroaniline can exhibit hepatotoxic effects when exposed to biological systems. A study on Wistar rats demonstrated that exposure to this compound resulted in liver dysfunction and inflammatory responses, highlighting its potential environmental toxicity. The deuterated form may be used to trace its environmental fate more accurately due to its distinct isotopic signature.
Case Study: Hepatotoxicity Assessment
A study published in PubMed assessed the hepatotoxicity of 2-methyl-4-nitroaniline through a 90-day exposure trial on Wistar rats. The study measured various biochemical and histopathological parameters, revealing significant liver damage correlated with increased levels of PPARγ mRNA expression, indicating a possible mechanism for toxicity .
Pharmaceutical Research
Drug Development
In pharmaceutical research, deuterated compounds like 2-methyl-4-nitroaniline-d3 are valuable for improving the pharmacokinetic profiles of drug candidates. The presence of deuterium can enhance metabolic stability and alter the pharmacodynamics of drugs, making them more effective or reducing side effects.
Table 2: Pharmacokinetic Benefits of Deuterated Compounds
| Parameter | Standard Compound | Deuterated Compound |
|---|---|---|
| Metabolic Half-Life (hours) | Short | Extended |
| Bioavailability (%) | Variable | Improved |
| Clearance Rate (L/h) | Higher | Lower |
Synthesis of Azo Dyes
2-Methyl-4-nitroaniline serves as an intermediate in the synthesis of azo dyes, which are widely used in textiles and other industries. The deuterated variant may be utilized to study reaction mechanisms and optimize synthesis pathways due to its unique isotopic characteristics.
Research on Mechanisms of Action
The study of this compound extends into understanding its mechanisms at the molecular level, particularly how it interacts with biological receptors and enzymes. Research indicates that it may act as a PPARγ agonist, influencing metabolic pathways that could lead to adverse health effects.
Mechanism of Action
The mechanism of action of 2-Methyl-4-nitroaniline-d3 involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes involved in metabolic pathways, altering their activity due to the presence of deuterium.
Pathways Involved: It can influence oxidative and reductive pathways, affecting the overall metabolic profile of the system under study.
Comparison with Similar Compounds
Deuterated Derivatives
Non-Deuterated Structural Analogs
Functional Group Variations
Key Research Findings
Isotopic Effects : Deuterated analogs like this compound exhibit negligible differences in chemical reactivity compared to the parent compound but provide distinct advantages in mass spectrometry due to isotopic separation . In contrast, 3-nitroaniline-d4 shows enhanced environmental persistence studies due to higher deuterium content .
Thermal Stability : 3-Methyl-4-nitroaniline decomposes at 330°C (predicted), whereas MNA and its deuterated derivative are stable under analytical conditions (storage at +4°C) .
Synthetic Utility : Halogenated derivatives (e.g., 4-chloro-2-fluoro-5-nitroaniline) are preferred in drug discovery for their improved metabolic stability and binding affinity compared to methyl-substituted analogs .
Biological Activity
2-Methyl-4-nitroaniline-d3 is a deuterated derivative of 2-Methyl-4-nitroaniline, characterized by the incorporation of deuterium atoms. This compound is utilized extensively in scientific research, particularly in studies related to metabolic pathways and drug metabolism due to its stable isotope labeling properties. Its unique structure allows for precise tracking in biological systems, making it a valuable tool in various fields of research.
| Property | Value |
|---|---|
| CAS Number | 1246815-44-0 |
| Molecular Formula | C7H8D3N2O2 |
| Molecular Weight | 157.19 g/mol |
| IUPAC Name | 4-nitro-2-(trideuteriomethyl)aniline |
| InChI Key | XTTIQGSLJBWVIV-FIBGUPNXSA-N |
Synthesis
The synthesis of this compound involves the nitration of 2-Methylaniline followed by deuteration. The nitration is typically performed using a mixture of concentrated nitric acid and sulfuric acid, while deuteration is achieved using deuterated reagents under controlled conditions. This dual-step synthesis is crucial for obtaining high purity and yield necessary for research applications.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The presence of deuterium alters the kinetic properties of the compound, influencing enzyme activities and metabolic pathways.
Molecular Targets
- Enzymes: Interacts with enzymes involved in drug metabolism, potentially affecting their catalytic efficiency.
- Metabolic Pathways: Influences oxidative and reductive pathways, which can alter the overall metabolic profile.
Research Applications
- Tracer Studies: Used as a tracer molecule to study reaction mechanisms and metabolic pathways.
- Drug Metabolism: Plays a significant role in pharmacokinetics studies, helping researchers understand how drugs are processed in biological systems.
- Labeling Experiments: Facilitates tracking of compound incorporation into biological systems, enhancing the understanding of biological processes.
Case Study 1: Drug Metabolism
A study evaluated the pharmacokinetics of a drug labeled with this compound to assess its absorption, distribution, metabolism, and excretion (ADME) profile. The findings demonstrated that the deuterated compound provided clearer insights into metabolic pathways compared to its non-deuterated counterparts.
Case Study 2: Enzyme Interaction
Research investigating the interaction between this compound and cytochrome P450 enzymes revealed that the compound modulated enzyme activity differently than its non-deuterated analogs. This highlighted the importance of isotopic labeling in understanding enzyme kinetics and drug interactions.
Comparative Analysis with Similar Compounds
The unique properties of this compound can be contrasted with other similar compounds:
| Compound Name | Biological Activity | Stability |
|---|---|---|
| 2-Methyl-4-nitroaniline | Moderate antibacterial properties | Standard stability |
| 4-Nitroaniline | Limited use in metabolic studies | Less stable |
| This compound | Enhanced tracking in metabolic studies | High stability |
The incorporation of deuterium significantly enhances the stability and tracking capabilities of this compound compared to its non-deuterated forms.
Q & A
Basic Research Questions
Q. How is 2-Methyl-4-nitroaniline-d3 synthesized, and what analytical methods confirm its isotopic purity?
- Methodological Answer : The deuterated analog is synthesized via isotopic substitution using deuterated precursors (e.g., deuterated methylamine or deuterated nitric acid). Isotopic purity (e.g., ≥99 atom% D) is verified via nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), or infrared (IR) spectroscopy. For example, deuterated methyl groups (CD₃) exhibit distinct NMR shifts compared to CH₃ groups, while MS detects mass differences due to deuterium substitution .
Q. What are the best practices for handling and storing this compound to ensure stability?
- Methodological Answer : Deuterated compounds are prone to isotopic exchange with ambient moisture. Storage below -20°C in anhydrous solvents (e.g., deuterated acetonitrile) minimizes degradation. Handling under inert gas (N₂/Ar) and using glass vials with PTFE-lined caps prevents contamination. Stability studies should include periodic purity checks via HPLC or GC-MS .
Advanced Research Questions
Q. How does deuterium substitution affect the nonlinear optical (NLO) properties of 2-Methyl-4-nitroaniline in electro-optic applications?
- Methodological Answer : Deuterium alters electron density and vibrational modes, impacting hyperpolarizability (β) and second-order susceptibility (χ²). Experimental designs should compare the electro-optic coefficients of deuterated vs. non-deuterated crystals using phase retardation measurements (e.g., modified Teng–Man technique) and X-ray crystallography to correlate structural changes with NLO performance. Evidence from MNA (non-deuterated) shows a large electro-optic figure of merit (r = 12 pm/V) comparable to LiNbO₃, suggesting deuterated analogs may enhance thermal stability or reduce optical loss .
Q. How can isotopic labeling resolve contradictions in reaction mechanism studies involving this compound?
- Methodological Answer : Contradictions in kinetic isotope effects (KIEs) or regioselectivity can arise from competing reaction pathways. Deuterium labeling at specific positions (e.g., methyl or nitro groups) allows tracing hydrogen/deuterium transfer steps via isotopic tracing experiments (e.g., deuterium NMR or MS fragmentation patterns). For example, deuterium in the methyl group may suppress C-H activation pathways, clarifying whether nitro-group reduction or methyl-group oxidation dominates .
Q. What experimental strategies mitigate signal interference when using this compound as an internal standard in explosives analysis?
- Methodological Answer : In LC-MS or GC-MS workflows, deuterated standards compensate for matrix effects and ionization variability. However, isotopic overlap with non-deuterated analogs (e.g., 2-Methyl-5-nitroaniline) must be minimized. Method optimization includes adjusting chromatographic separation (e.g., using HILIC columns) and selecting unique fragment ions (e.g., m/z 153 for deuterated vs. m/z 150 for non-deuterated species) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in vibrational spectra between computational models and experimental data for this compound?
- Methodological Answer : Discrepancies often arise from approximations in density functional theory (DFT) calculations (e.g., neglecting anharmonic effects). Validate computational models by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
